N-(4-methoxyphenyl)-2-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3 |
InChI Key |
PTVYAMAREYFYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Methoxyphenyl 2 Methylaniline and Its Functionalized Analogs
Classical Condensation and Amine Coupling Reactions
Classical methods for the synthesis of diarylamines often involve the condensation of an aniline (B41778) with an aryl halide. One of the earliest methods is the Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper to couple an aryl halide with an amine. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically describes the copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org For instance, the reaction of 2-chlorobenzoic acid with aniline in the presence of a copper catalyst illustrates this type of transformation. wikipedia.org These methods, while foundational, often suffer from harsh reaction conditions and the need for activated substrates. wikipedia.org
Another classical approach involves the formation of a Schiff base through the condensation of an aldehyde or ketone with a primary amine, followed by reduction. atlantis-press.comnih.gov The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, for example, proceeds via the condensation of p-anisidine (B42471) with 4-(dimethylamino)benzaldehyde, followed by reduction of the resulting imine. mdpi.com Similarly, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol can be synthesized from the condensation of vanillin (B372448) and p-anisidine. atlantis-press.com A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding through an imine condensation–isoaromatization pathway. researchgate.netbeilstein-journals.org
Catalytic Approaches for N-(4-methoxyphenyl)-2-methylaniline Synthesis
Modern synthetic chemistry has seen a shift towards catalytic methods, which offer milder reaction conditions, broader substrate scope, and improved efficiency.
Transition Metal-Catalyzed Cross-Coupling and Amination Strategies
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of diarylamines. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction has largely replaced harsher methods due to its wide functional group tolerance and applicability to a broad range of substrates. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired diarylamine. libretexts.org The choice of ligand, often a bulky, electron-rich phosphine, is crucial for the reaction's success. youtube.com
Copper-catalyzed cross-coupling reactions also provide a valuable alternative, often being more cost-effective than their palladium counterparts. chemistryviews.org The Chan-Evans-Lam reaction is a notable example of a copper-catalyzed N-arylation. acs.org Recent advancements have led to the development of copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to construct diarylamines, proceeding via a nitrosoarene intermediate. chemistryviews.org
A variety of transition metals have been explored for these transformations. Rhodium catalysts have been shown to selectively afford N-alkyl diaryl ketimines from the diarylation of isocyanides with triarylbismuthines. nih.gov Furthermore, supported gold-palladium alloy nanoparticles have been utilized for the synthesis of diarylamines through acceptorless dehydrogenative aromatization. nih.gov
Brönsted Acidic Ionic Liquid Catalysis in Amine Synthesis
Brønsted acidic ionic liquids (BAILs) have emerged as effective and often reusable catalysts for various organic transformations, including the synthesis of amines. rsc.orgalnoor.edu.iqcjcatal.com These ionic liquids can be designed to have tunable acidity and can be immobilized on solid supports, facilitating catalyst recovery and reuse. rsc.orgnih.gov A redox amination strategy for the synthesis of N-aryl-1-aminoindoles has been developed using Brønsted acid catalysis to promote the reaction between nitrosobenzenes and indolines. nih.gov This highlights the potential of acidic ionic liquids to catalyze N-N bond formation under mild conditions. nih.gov
Catalytic Hydrogenation Pathways to this compound
Catalytic hydrogenation offers a direct route to anilines from the reduction of nitroarenes. A method for synthesizing p-methoxyaniline involves the hydrogenation and transposition of nitrobenzene (B124822) compounds in the presence of a noble metal catalyst like Pt/C. google.com Bimetallic copper/nickel nanoparticles have also been shown to be effective catalysts for the hydrogenation of substituted nitroarenes. For example, 3-nitro-4-methoxy-acetylaniline can be hydrogenated to 3-amino-4-methoxy-acetylaniline with high selectivity using a bimetallic Cu0.7Ni0.3 catalyst. rsc.org The synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine can be achieved by reacting 2,6-dimethylcyclohexanone (B152311) and 2-methyl-4-methoxyaniline in the presence of a dehydrogenation catalyst, where the resultant hydrogen and water are removed from the reaction system. google.com
Non-Conventional Synthetic Techniques
In addition to traditional solution-phase synthesis, non-conventional techniques are being explored to develop more sustainable and efficient processes.
Mechanochemical Synthesis (Ball Milling) for this compound
Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, is a green chemistry approach that can lead to higher yields, shorter reaction times, and reduced waste. While specific examples for the mechanochemical synthesis of this compound are not prevalent in the provided search results, the principles of solid-state reactivity suggest its potential applicability. The condensation reactions and some catalytic processes could potentially be adapted to solvent-free ball milling conditions.
Microwave-Assisted and Ultrasonic Synthesis Protocols
Conventional heating methods for synthesizing diarylamines, such as the Buchwald-Hartwig amination, often require long reaction times and high temperatures. Microwave-assisted organic synthesis (MAOS) and sonochemistry present powerful alternatives, utilizing microwave and ultrasonic irradiation, respectively, to accelerate chemical reactions.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a highly effective technique for accelerating the synthesis of N-aryl amines. rsc.org By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and improved product purity. rsc.orgnih.gov This technology has been successfully applied to the Buchwald-Hartwig amination, a cornerstone reaction for C-N bond formation. beilstein-journals.orgnih.gov
For the synthesis of diarylamines analogous to this compound, microwave-assisted Buchwald-Hartwig coupling of aryl halides with anilines can be completed in minutes, compared to the hours often required for conventional heating. nih.govnih.gov For instance, the palladium-catalyzed amination of various aryl chlorides and bromides with aliphatic amines has been achieved in just 10 minutes under temperature-controlled microwave heating. researchgate.net A study on the synthesis of TADF (thermally activated delayed fluorescence) compounds using a microwave-assisted Buchwald-Hartwig double amination reduced reaction times from 24 hours to as little as 10-30 minutes, achieving moderate to excellent yields. nih.govnih.gov This rapid and efficient approach holds significant promise for the synthesis of complex diarylamines. nih.gov
A typical protocol involves reacting an aryl halide (e.g., 2-bromotoluene (B146081) or 2-chlorotoluene) with an aniline (e.g., p-anisidine) in the presence of a palladium catalyst, a suitable ligand (like XPhos), and a base. The use of microwave irradiation can significantly enhance the reaction rate. beilstein-journals.org While specific data for this compound is not prevalent, the conditions for similar reactions provide a strong framework.
Research Findings on Microwave-Assisted Amination
| Aryl Halide | Amine | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Chlorides/Bromides | Aliphatic Amines | Pd(OAc)₂, Ligand, Base | Toluene (B28343) | Not Specified | 10 | Good | researchgate.net |
| 1,4-dibromobenzene | Phenoxazine | Pd₂(dba)₃, XPhos, t-BuONa | Toluene | Not Specified | 10-30 | Moderate-Excellent | nih.govnih.gov |
| 2-Bromo-13α-estrone | Anilines | Pd(OAc)₂, XPhos, KOt-Bu | Not Specified | Not Specified | Short | Good-Excellent | beilstein-journals.org |
| Activated Aryl Halides | Ammonia (B1221849) (NH₄OH) | None | Water | 130-140 | 10-20 | High | nih.gov |
Ultrasonic Synthesis:
Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. teiwm.gr This process creates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. teiwm.grnih.gov
For the synthesis of amine derivatives, ultrasound has been shown to be a green and efficient alternative. Studies on the synthesis of propargylamines using copper iodide in water at room temperature demonstrated that ultrasound provides an effective alternative to traditional heating. researchgate.net The mechanical effects of ultrasound can also activate solid reagents by cleaning their surfaces and reducing particle size, which is beneficial in reactions involving solid bases or catalysts. teiwm.gr In the synthesis of functionalized indolines, a sono-Fenton process enabled reactions to complete in as little as 60 seconds with high yields. nih.gov While direct protocols for this compound are scarce, the principles have been successfully applied to multi-component reactions for synthesizing various nitrogen-containing heterocycles, often in aqueous media, highlighting the method's green potential. mdpi.com
Comparative Data for Synthesis Methods
| Reaction Type | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Dihydroquinoline Synthesis | Silent, Ethanol | 5 h | 55 | mdpi.com |
| Dihydroquinoline Synthesis | Ultrasound, Water | 1 h | 96 | mdpi.com |
| Indoline Synthesis | Silent (60s) | 60 s | 0 | nih.gov |
| Indoline Synthesis | Ultrasound (60s) | 60 s | Up to 99 | nih.gov |
Principles of Sustainable Chemistry in this compound Production
The production of fine chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry, which aim to minimize environmental impact and maximize resource efficiency. su.seewadirect.com
Key principles applicable to the synthesis of diarylamines include:
Use of Greener Solvents: Traditional syntheses often employ hazardous solvents like toluene or dioxane. acsgcipr.org Research now focuses on benign alternatives. Water is an ideal green solvent, and catalytic systems have been developed for Buchwald-Hartwig couplings in aqueous micellar media. rsc.org Other promising green solvents include cyclopentyl methyl ether (CPME), which can be derived from petrochemical waste, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgacs.org Studies have even explored the use of renewable resources like vegetable oils and natural waxes as reaction media for Buchwald-Hartwig aminations. acs.org
Catalyst Efficiency and Recovery: The Buchwald-Hartwig reaction typically relies on palladium, a precious metal. acsgcipr.org Sustainable approaches focus on minimizing catalyst loading and enabling catalyst recycling. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), facilitates easier separation and reuse, which is particularly advantageous in flow chemistry setups. rsc.org
Atom Economy and Waste Minimization: Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). su.se Metal-free synthesis routes for diarylamines are being explored to avoid metal waste streams. acs.orgacs.org One such method involves using diaryliodonium salts, which are low-toxicity reagents made from common starting materials. su.se
Energy Efficiency: As discussed, microwave-assisted and ultrasonic methods offer significant energy savings by drastically reducing reaction times and often allowing for lower bulk reaction temperatures compared to conventional heating. rsc.org
Green Chemistry Metrics: The "greenness" of a synthetic route can be quantified using metrics like the E-Factor (mass ratio of waste to product) and Process Mass Intensity (PMI). A waste-minimization strategy for diarylamine synthesis using a Pd/C catalyst in a CPME/water mixture demonstrated significant improvements in these metrics. rsc.org
Table of Green Chemistry Solvents for Diarylamine Synthesis
| Green Solvent | Rationale for Use | Applicable Reaction | Reference |
|---|---|---|---|
| Water (in micellar media) | Eliminates organic solvents, safe, non-toxic. | Buchwald-Hartwig Amination | rsc.org |
| Cyclopentyl Methyl Ether (CPME) | Derived from petrochemical waste, allows for catalyst and ligand recovery. | Buchwald-Hartwig Amination | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Superior solvent in terms of safety, health, and environmental score. | Acyl Buchwald-Hartwig Cross-Coupling | acs.org |
| Vegetable Oils / Natural Waxes | Renewable, safe, and cheap alternatives to traditional solvents. | Buchwald-Hartwig Amination | acs.org |
By integrating these advanced methodologies and sustainable principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.
Elucidation of Molecular Structure and Conformation of N 4 Methoxyphenyl 2 Methylaniline
Solid-State Structural Analysis via X-ray Diffraction (XRD)
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing
A Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of crystallographic data. As no published crystal structure for N-(4-methoxyphenyl)-2-methylaniline has been found, a Hirshfeld surface analysis has not been performed for this specific compound. Consequently, a detailed breakdown of its intermolecular contacts, such as H···H, C···H/H···C, and O···H/H···O interactions, and their respective contributions to the crystal packing is not available.
Studies on related methoxyphenyl derivatives have utilized Hirshfeld surface analysis to understand their crystal packing, but this information cannot be directly extrapolated to this compound due to structural differences. iucr.orgresearchgate.netresearchgate.netnih.gov
Gas-Phase Conformations and Structural Dynamics
The study of gas-phase conformations, typically through methods like gas-phase electron diffraction or computational chemistry, provides insight into the intrinsic structural preferences of a molecule, free from the influence of crystal packing forces. There are no specific computational or experimental studies on the gas-phase conformation and structural dynamics of this compound reported in the available scientific literature. While computational studies have been conducted on simpler, related molecules like N,N-dimethylaniline to determine their geometric parameters and torsional potentials in the gas phase, similar detailed analyses for this compound are absent. researchgate.net
Computational and Theoretical Investigations of N 4 Methoxyphenyl 2 Methylaniline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For N-(4-methoxyphenyl)-2-methylaniline, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict its molecular behavior.
Geometry Optimization and Conformational Energy Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
The presence of the N-C bond between the two aromatic rings allows for rotational freedom, leading to different spatial orientations or conformations. The conformational energy landscape is mapped by systematically rotating the dihedral angle between the phenyl and the tolyl rings and calculating the energy at each step. This analysis helps identify the most stable conformer and any energy barriers to rotation. The steric hindrance from the methyl group on the tolyl ring is expected to influence the preferred dihedral angle, likely resulting in a non-planar arrangement to minimize steric clashes.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-N (Aniline) | 1.405 | |
| C-N (Toluidine) | 1.418 | |
| C-O (Methoxy) | 1.364 | |
| O-CH3 | 1.425 | |
| Bond Angles (°) | ||
| C-N-C | 125.8 | |
| C-C-N (Aniline) | 120.5 | |
| C-C-N (Toluidine) | 119.8 | |
| Dihedral Angle (°) | ||
| C-C-N-C | 45.2 |
Note: The data in this table is representative of typical DFT calculation results and is for illustrative purposes.
Vibrational Frequency Prediction and Normal Mode Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of atoms.
The predicted vibrational spectrum for this compound would show characteristic peaks for N-H stretching, C-H stretching of the aromatic rings and methyl group, C-N stretching, and C-O stretching of the methoxy (B1213986) group. Comparing these theoretical predictions with experimental spectra can help in the definitive assignment of the observed vibrational bands.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenylaniline moiety due to the electron-donating effect of the methoxy group and the nitrogen lone pair. The LUMO is likely to be distributed over the tolyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity and the possibility of intramolecular charge transfer.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.89 |
| Energy Gap (ΔE) | 4.36 |
Note: The data in this table is representative and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the methoxy group and the nitrogen atom, making these the primary sites for electrophilic interaction. The hydrogen atoms of the N-H group and the aromatic rings would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Mechanisms
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. These interactions, particularly those involving lone pairs and antibonding orbitals (e.g., n → π*), are indicative of intramolecular charge transfer (ICT).
In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding π* orbitals of the adjacent aromatic rings. The electron-donating methoxy group would further enhance this charge delocalization. This ICT from the electron-donor part (methoxyphenylamino group) to the electron-acceptor part (tolyl ring) is a key feature of its electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations would predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The major electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a bonding or non-bonding π orbital to an antibonding π* orbital. The nature of these transitions, including the contributions from HOMO-LUMO and other molecular orbitals, can be analyzed to understand the electronic excitation processes.
Reactivity Descriptors and Global Chemical Reactivity Indices (e.g., Hardness, Electrophilicity)
Global chemical reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical behavior of a molecule. These descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide insight into the reactivity and stability of a compound.
For a molecule like this compound, DFT calculations would be the primary tool to determine its HOMO and LUMO energies. From these values, the global reactivity descriptors can be calculated using the following equations:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = μ² / (2η)
A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. Chemical hardness (η) indicates the resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
While specific data for this compound is absent, theoretical investigations on related aromatic amines provide representative values. For instance, studies on toluidine derivatives and other substituted anilines demonstrate how substituents can modulate these reactivity descriptors. researchgate.netontosight.ai The methoxy and methyl groups on the phenyl rings of this compound are expected to influence its electronic properties and thus its reactivity.
To illustrate the typical range of these values for related compounds, the following table presents hypothetical reactivity descriptors based on DFT calculations for a generic substituted diarylamine.
| Reactivity Descriptor | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.2 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 |
| Energy Gap | ΔE | 4.4 |
| Ionization Potential | I | 5.2 |
| Electron Affinity | A | 0.8 |
| Chemical Potential | μ | -3.0 |
| Chemical Hardness | η | 2.2 |
| Chemical Softness | S | 0.45 |
| Electrophilicity Index | ω | 2.05 |
| Note: These are representative values for a substituted diarylamine and not experimental data for this compound. |
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its behavior in a solution phase. These simulations can model the interactions between the solute (the diarylamine) and the solvent molecules, revealing information about solvation shells, conformational changes, and transport properties.
In a typical MD simulation of this compound in a solvent like water or an organic solvent, the system would be set up in a simulation box with periodic boundary conditions. The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system. The simulation would then numerically solve Newton's equations of motion for each atom, generating a trajectory of the system over a certain period.
Analysis of this trajectory can yield important information, such as:
Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from a particular atom or group on the solute molecule. This can reveal the structure of the solvation shells around the methoxy and methyl groups, as well as the amine bridge.
Hydrogen Bonding Dynamics: If a protic solvent is used, MD simulations can track the formation and breaking of hydrogen bonds between the solvent and the nitrogen atom of the amine group.
Conformational Analysis: The simulation can explore the different conformations of the this compound molecule in solution, determining the most stable geometries and the energy barriers between them. The dihedral angles between the two phenyl rings are of particular interest in diarylamines.
Diffusion Coefficient: The simulation can be used to calculate the diffusion coefficient of the molecule in the solvent, which is a measure of its mobility.
While specific MD simulation studies on this compound are not available, research on other amines has utilized reactive molecular dynamics (ReaxFF MD) to investigate decomposition and reaction pathways at high temperatures. researchgate.net Although focused on reactivity rather than solution-phase behavior, these studies highlight the capability of MD simulations to model complex chemical processes. For this compound, MD simulations would be instrumental in understanding how it interacts with its environment at a molecular level.
Mechanistic Studies of Chemical Transformations Involving N 4 Methoxyphenyl 2 Methylaniline
Aromatic Substitution Reactions on N-(4-methoxyphenyl)-2-methylaniline
The reactivity of this compound in electrophilic aromatic substitution is governed by the electronic effects of its substituents. The secondary amine (-NH-), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups are all activating and ortho-, para-directing. libretexts.orgopenstax.org However, the high reactivity, particularly of the amino group, can lead to challenges such as polysubstitution and oxidative side reactions. libretexts.orgopenstax.org
The -NH- group is a powerful activator, directing incoming electrophiles to the positions ortho and para to it. Similarly, the methoxy group on the other ring directs substitution to its ortho and para positions. The methyl group also contributes to the activation of its ring. The interplay of these directing effects determines the regioselectivity of substitution reactions.
To control the high reactivity of the amine and prevent undesired side reactions, the amino group can be protected, for instance, by acetylation to form an amide. openstax.org This amide is still an ortho-, para-directing group but is less activating than the free amine, allowing for more controlled substitutions. openstax.org Following the substitution reaction, the protecting group can be removed to regenerate the amine functionality.
Oxidation and Reduction Pathways of the Amine Moiety
The amine moiety of this compound is susceptible to oxidation. The electrochemical oxidation of aniline (B41778) derivatives often proceeds through the formation of radical cations. mdpi.com In the case of this compound, oxidation would likely involve the nitrogen's lone pair of electrons to form a radical cation. The fate of this intermediate can vary depending on the reaction conditions, potentially leading to dimerization or the formation of quinone-imine type structures, especially if the oxidation is coupled with the activation of the aromatic rings. mdpi.com The presence of the electron-donating methoxy and methyl groups would likely influence the oxidation potential.
Reduction of the amine moiety itself is not a typical transformation as it is already in a reduced state. However, derivatives of the compound, such as nitrosated or oxidized species, could undergo reduction back to the secondary amine.
Ring Closure and Cyclization Reactions Utilizing this compound Frameworks
The framework of this compound is a suitable precursor for the synthesis of heterocyclic compounds, particularly carbazoles. Carbazoles are significant for their biological activities and applications in materials science. conicet.gov.ar One prominent method for synthesizing carbazoles from diarylamines is through intramolecular C-C bond formation. conicet.gov.ar
A notable example is the photostimulated S-RN1 (radical-nucleophilic substitution) reaction of diarylamine anions. conicet.gov.aracs.orgfigshare.comresearchgate.net In this type of reaction, a bromo-derivative of the diarylamine is typically used. The reaction is initiated by the formation of an aryl radical, which then undergoes intramolecular cyclization to form the carbazole (B46965) ring system. These reactions can proceed in high yields under specific conditions, for example, in liquid ammonia (B1221849) or DMSO. conicet.gov.aracs.orgfigshare.comresearchgate.net
Another approach for carbazole synthesis from diarylamines is through palladium-catalyzed intramolecular direct arylation. organic-chemistry.org This method involves the C-H activation of one of the aryl rings, followed by coupling with the other. The regioselectivity of this reaction is influenced by the directing groups present on the aromatic rings.
| Cyclization Reaction | Typical Substrate | Key Features | Product Yields |
| Photostimulated S-RN1 | Bromo-diarylamines | Radical-anion mechanism, high yields | 81-99% conicet.gov.aracs.orgfigshare.comresearchgate.net |
| Pd-catalyzed direct arylation | Diarylamines | C-H activation, regioselective | Good to excellent |
Derivatization Reactions for Novel Chemical Entities
While this compound is a secondary amine and thus cannot form Schiff bases through direct condensation with aldehydes or ketones in the same way as primary amines, it can undergo other derivatization reactions. atlantis-press.com However, secondary amines can be prepared through the reduction of Schiff bases formed from primary amines and aldehydes. mdpi.comresearchgate.net
Other potential derivatization reactions for this compound include:
N-Alkylation and N-Arylation: The nitrogen atom can be further substituted with alkyl or aryl groups through reactions with appropriate electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivative. This is also a common protection strategy for the amine functionality. openstax.org
Kinetic and Thermodynamic Aspects of this compound Reactions
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the readily available literature. However, general principles of reaction kinetics for related compounds can provide insights.
For electrophilic aromatic substitutions, the reaction rate is influenced by the nature of the electrophile and the electronic properties of the aromatic rings. The strong activating groups in this compound would be expected to lead to fast reaction rates.
In the context of cyclization reactions, such as the S-RN1 mechanism for carbazole formation, the kinetics can be complex. The formation of the product has been shown to be inhibited under dark conditions or in the presence of radical inhibitors, which is indicative of a radical chain mechanism. conicet.gov.ar The efficiency of the reaction can also be solvent-dependent, with different yields and reaction times observed in solvents like THF and DMSO. conicet.gov.ar
Kinetic studies on the formation of N-nitrosodimethylamine (NDMA), a compound with a similar amine functional group, have shown that its formation from dimethylamine (B145610) and monochloramine involves the formation of a hydrazine (B178648) intermediate, followed by its oxidation. nih.gov A kinetic model was developed to validate the proposed mechanism, highlighting the importance of understanding the individual reaction steps. nih.gov
Further research would be necessary to establish detailed kinetic and thermodynamic profiles for the various reactions involving this compound.
Academic Applications in Advanced Functional Materials and Organic Synthesis
Role as a Precursor in Organic Electronic Materials
The diarylamine framework is a cornerstone in the design of organic electronic materials due to its inherent electron-donating nature and excellent charge-transporting capabilities. The N-(4-methoxyphenyl)-2-methylaniline structure is a fundamental building block for larger, high-performance molecules used in various optoelectronic devices.
Intermediates for Organic Light-Emitting Diodes (OLEDs) and Charge Transport Layers
In the architecture of an Organic Light-Emitting Diode (OLED), the Hole Transport Layer (HTL) is critical for efficient device performance, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. Diarylamine and triarylamine derivatives are widely recognized as benchmark materials for HTLs. nih.govossila.com The this compound moiety can be incorporated into more complex molecular structures to create efficient Hole-Transporting Materials (HTMs). nih.gov For example, molecules like 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) and N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) are classic HTMs built upon the fundamental diarylamine unit. nih.gov
The presence of the methoxy (B1213986) and methyl groups on the this compound scaffold allows for fine-tuning of the material's properties. These substituents can enhance solubility for solution-based processing, influence the morphology of thin films, and modulate the highest occupied molecular orbital (HOMO) energy levels to better align with other layers in the OLED stack, thereby reducing the energy barrier for hole injection. frontiersin.org Research has shown that various diarylamine segments can be integrated into larger structures, such as those containing dibenzothiophene, to create materials that are amorphous, fluorescent in the blue region, and suitable for use as both the hole-transporting and emitting material in OLED devices. rsc.org
| HTM Acronym | Core Structural Unit | Key Performance Metric | Reference |
|---|---|---|---|
| TPA-2ACR | Triphenylamine and Dimethylacridine | External Quantum Efficiency (EQE) of 21.59% | nih.gov |
| Spiro-OMeTAD | Spirobifluorene and Di-p-methoxyphenylamine | Benchmark HTM for high-efficiency devices | nih.govnih.gov |
| TAPC | Tetraphenyldiaminobiphenyl | Reference HTM with good hole mobility | nih.gov |
| NPB | Naphthyl-phenyl-diamine | Widely used HTM with high thermal stability | nih.gov |
Potential in Organic Photovoltaic Devices
The electron-rich nature of the diarylamine core makes this compound a promising precursor for donor materials in Organic Photovoltaic (OPV) devices. In OPVs, the donor material is responsible for absorbing light and donating an electron to an acceptor material. Triarylamine-based materials have proven to be a versatile platform for high-performance organic solar cells. acs.org Derivatives of diarylamine, such as bis(N,N-diarylanilino)squaraines, exhibit high absorptivity in the solar spectrum and have been successfully used as donor layers in OPVs, achieving power conversion efficiencies (PCE) of over 3%. acs.org
Similarly, in the rapidly advancing field of Perovskite Solar Cells (PSCs), diarylamine-based molecules are the dominant class of HTMs. nih.gov The function of the HTM in a PSC is to efficiently extract holes from the perovskite light-absorbing layer and transport them to the electrode. The properties of this compound, particularly its HOMO energy level, can be strategically leveraged when designing more complex HTMs to ensure efficient charge extraction. frontiersin.org The development of novel HTMs based on fluorene derivatives incorporating diphenylamine units has led to PSCs with PCE values approaching 20%. nih.gov
| Device Type | Diarylamine Derivative Class | Parameter | Reported Value | Reference |
|---|---|---|---|---|
| OPV | bis(N,N-diphenylanilino)squaraine | Voc | 0.82 V | acs.org |
| OPV | bis(N,N-diphenylanilino)squaraine | Jsc | 6.71 mA/cm² | acs.org |
| OPV | bis(N,N-diphenylanilino)squaraine | PCE | 3.2% | acs.org |
| PSC | Fluorene-diphenylamine (TDF-1) | PCE | 18.16% | nih.gov |
| PSC | Fluorene-iminodibenzyl (TDF-2) | PCE | 19.38% | nih.gov |
Building Block for Specialized Polymeric Systems
Intrinsically conductive polymers, which combine the electrical properties of metals with the processability of plastics, are a significant area of materials research. pku.edu.cn Polyaniline and its derivatives are among the most studied conductive polymers. The this compound structure can serve as a monomer for the synthesis of novel conductive polymers.
The presence of a reactive N-H bond and activated aromatic rings allows for polymerization through methods such as oxidative chemical polymerization or electrochemical polymerization. rsc.org For instance, aniline (B41778) derivatives can undergo condensation polymerization with reagents like sulfur monochloride to yield poly[N,N-(phenylamino)disulfides], which possess a conjugated backbone of nitrogen and sulfur atoms. nih.gov Alternatively, palladium-mediated amination chemistry provides a route to regiodefined poly(N-arylaniline)s. acs.org The resulting polymers derived from this compound would feature a diarylamine unit in each repeating segment, creating a highly conjugated system. The electronic properties, and therefore the conductivity and color of the polymer, could be tuned by the methoxy and methyl substituents. nih.gov Such specialized polymers are soluble in common organic solvents and have potential applications in chemical sensors and as thin conductive films. rsc.org
Involvement in Azo Compound Synthesis
Azo compounds, characterized by the functional group -N=N-, represent the largest class of commercial dyes and pigments. nih.govijorarjournal.com Their synthesis is a cornerstone of industrial organic chemistry and typically involves a two-step diazotization and coupling reaction. jchemrev.com While the first step, diazotization, requires a primary aromatic amine to form a diazonium salt, the second step, azo coupling, utilizes an electron-rich coupling component. nih.govchemistrystudent.com
This compound, as a secondary aromatic amine, functions as an excellent coupling component. The aromatic rings are activated towards electrophilic aromatic substitution by the strong electron-donating effect of the secondary amine and the methoxy group. In the coupling reaction, a diazonium salt (Ar-N₂⁺), acting as an electrophile, attacks the electron-rich aromatic ring of this compound, typically at the position para to the activating amine group, to form the stable azo linkage. nih.govchemistrystudent.com This reaction is a versatile method for creating a wide variety of colored compounds with applications in textiles, printing, and as pH indicators. jchemrev.comuokerbala.edu.iq
Design of Ligands for Catalytic Systems Based on this compound Scaffolds
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools in synthetic chemistry for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. chemistryviews.org The success of these reactions often depends on the design of the ligand coordinated to the metal center. Diarylamine structures are key components in the backbones of many high-performance ligands, such as the biaryl phosphine ligands used in Buchwald-Hartwig amination. acs.org
The this compound scaffold is an ideal platform for designing new ligands. By introducing coordinating groups, such as phosphines or N-heterocycles, onto one or both of the aromatic rings, novel monodentate or bidentate ligands can be synthesized. The steric and electronic properties of the ligand, which are critical for the catalyst's stability, activity, and selectivity, can be systematically tuned by the inherent methyl and methoxy groups on the diarylamine backbone. nih.gov Such custom-designed ligands could offer improved performance in a variety of cross-coupling reactions, enabling the synthesis of complex pharmaceuticals, agrochemicals, and materials under milder conditions. researchgate.netresearchgate.net
Precursor in the Synthesis of Complex Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and functional materials. Diarylamines, including this compound, are valuable precursors for the synthesis of complex, fused N-heterocyclic systems through intramolecular cyclization reactions.
A prominent example is the synthesis of carbazoles, a class of heteroaromatic compounds with important pharmacological and electronic properties. nih.gov Various synthetic methods utilize diarylamines as the starting substrate. Palladium-catalyzed intramolecular C-H functionalization or direct arylation can forge a new C-C bond between the two aromatic rings of the diarylamine, leading to the fused tricyclic carbazole (B46965) core. organic-chemistry.org Another powerful method is the photostimulated S-RN-1 (radical-nucleophilic substitution) reaction, which can achieve intramolecular arylation of diarylamide anions to form carbazoles in excellent yields. acs.org
Beyond carbazoles, the diarylamine scaffold can be used to construct other N-heterocycles like N-acyl carbazoles, acridines, and phenoxazines. nih.govbeilstein-journals.org The strategic placement of functional groups on the this compound precursor can guide various electrophilic or nucleophilic cyclization pathways, providing access to a diverse array of complex molecular architectures. beilstein-journals.orgthieme-connect.de
Future Perspectives and Emerging Research Directions for N 4 Methoxyphenyl 2 Methylaniline
Rational Design and Synthesis of Advanced N-(4-methoxyphenyl)-2-methylaniline Derivatives
The future synthesis of this compound derivatives will increasingly rely on rational design principles to create molecules with specific electronic, optical, and self-assembling properties. The versatility of the substituted aniline (B41778) scaffold allows for extensive functionalization, opening avenues for new applications in materials science and medicinal chemistry. wisdomlib.org
One emerging trend is the development of domino reactions and cascade sequences to construct highly functionalized diarylamines in an efficient and atom-economical manner. eurekalert.orgresearchgate.net These methods can introduce a variety of substituents onto the aromatic rings, enabling fine-tuning of the molecule's properties. For instance, the introduction of different aryl groups with varying electronic characteristics can significantly influence the final compound's behavior. researchgate.net The retained iodo-substituent in some synthetic routes offers a handle for further diversification of the products. researchgate.netchemrxiv.org
Future synthetic strategies are also likely to focus on creating derivatives with enhanced processability and solubility, which are crucial for their application in devices. This can be achieved by incorporating flexible side chains or by creating oligomeric and polymeric structures based on the this compound core. The synthesis of new polyaniline derivatives, for example, has been shown to yield materials with tunable electrical and morphological properties. rsc.org
The table below summarizes potential synthetic strategies for advanced derivatives:
| Synthetic Strategy | Description | Potential Outcome |
| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates. | Increased efficiency and atom economy in the synthesis of complex derivatives. |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially to build molecular complexity. | Access to novel and intricate molecular architectures with tailored functionalities. chemrxiv.org |
| Polymerization | Linking monomer units of this compound or its derivatives to form long chains. | Development of conducting polymers with tunable properties for electronic applications. researchgate.net |
| Late-stage Functionalization | Introducing new functional groups to a complex molecule at a late stage of the synthesis. | Rapid generation of a library of derivatives with diverse properties for screening. chemrxiv.org |
Integration into Supramolecular Chemistry and Self-Assembled Systems
The ability of this compound derivatives to form ordered structures through non-covalent interactions makes them promising candidates for applications in supramolecular chemistry. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces can drive the self-assembly of these molecules into well-defined nano- and microstructures. nih.gov
Future research will likely explore the self-assembly of rationally designed derivatives into complex architectures such as nanofibers, ribbons, and helical structures. nih.govchinesechemsoc.orgdigitellinc.com The formation of these structures is highly dependent on the nature and position of substituents on the aromatic rings, which can be used to control the packing and dimensionality of the resulting assemblies. nih.gov For example, the introduction of specific functional groups can promote the formation of hydrogen-bonded networks or influence the stacking of the aromatic cores. nih.gov
The integration of these self-assembled systems into functional devices is a key area of future research. For instance, self-assembled monolayers (SAMs) of aromatic amines on electrode surfaces have shown potential for use in molecular electronics. acs.org The structure and electronic properties of these SAMs can be tuned by modifying the molecular building blocks. Furthermore, the dynamic nature of supramolecular assemblies could be exploited to create responsive materials that change their structure and properties in response to external stimuli. digitellinc.comfrontiersin.org
The following table outlines potential supramolecular structures and their applications:
| Supramolecular Structure | Driving Interactions | Potential Applications |
| Nanofibers/Nanoribbons | Hydrogen bonding, π-π stacking | Scaffolds for tissue engineering, templates for nanomaterial synthesis. nih.govchinesechemsoc.org |
| Helical Structures | Chirality, intermolecular forces | Chiral sensing, catalysis, advanced optical materials. digitellinc.comnih.gov |
| Self-Assembled Monolayers (SAMs) | Molecule-substrate interactions, intermolecular forces | Molecular electronics, sensors, surface modification. acs.org |
| Liquid Crystals | Anisotropic molecular shape, intermolecular forces | Display technologies, optical switching. |
Exploration of Novel Spectroscopic and Imaging Techniques for Enhanced Characterization
The comprehensive characterization of this compound and its derivatives, particularly in their self-assembled states, will require the application of advanced spectroscopic and imaging techniques. While standard techniques like NMR and FTIR are essential for confirming molecular structure, more sophisticated methods are needed to probe the intricacies of supramolecular architectures and their dynamic behavior. princeton.edu
Future research will benefit from the use of techniques such as solid-state NMR to elucidate the packing and conformation of molecules in the solid state. Two-dimensional NMR techniques can provide detailed information about intermolecular proximity and interactions within self-assembled structures. Advanced imaging techniques, including high-resolution transmission electron microscopy (TEM) and atomic force microscopy (AFM), will be crucial for visualizing the morphology of self-assembled nanostructures. nih.gov
Furthermore, the application of synchrotron-based techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), will enable the detailed structural characterization of thin films and surfaces of these materials, which is critical for their application in electronic devices. Time-resolved spectroscopic techniques could be employed to study the dynamics of self-assembly processes and the response of these materials to external stimuli.
The table below details advanced characterization techniques and the information they can provide:
| Technique | Information Provided |
| Solid-State NMR | Molecular conformation and packing in the solid state. |
| 2D NMR (e.g., NOESY) | Intermolecular proximities and interactions in solution and the solid state. |
| High-Resolution TEM/AFM | Visualization of the morphology of self-assembled nanostructures. nih.gov |
| GIWAXS | Detailed structural information of thin films and surfaces. |
| Time-Resolved Spectroscopy | Dynamics of self-assembly and response to external stimuli. |
Predictive Computational Chemistry for Expedited Material Discovery and Reaction Design
Predictive computational chemistry is set to play an increasingly vital role in accelerating the discovery and design of new materials based on this compound. Computational methods can provide valuable insights into molecular properties, reaction mechanisms, and self-assembly behavior, thereby guiding experimental efforts. rsc.org
Density functional theory (DFT) calculations can be used to predict the electronic and optical properties of novel derivatives, allowing for the in-silico screening of candidates for specific applications. chemrxiv.orgnih.gov Molecular dynamics (MD) simulations are a powerful tool for studying the self-assembly of these molecules, providing a detailed picture of the intermolecular interactions and the resulting supramolecular structures. rsc.orgnih.gov By simulating the self-assembly process under different conditions, it is possible to predict the morphology of the resulting nanostructures and to understand the factors that control their formation. nih.gov
Computational studies can also be employed to elucidate reaction mechanisms and to predict the outcome of synthetic transformations. chemrxiv.orgnih.gov This can help in optimizing reaction conditions and in designing more efficient synthetic routes to new derivatives. The combination of computational prediction and experimental validation will be a powerful strategy for the rapid development of new functional materials based on this compound.
The following table highlights the application of computational methods in this field:
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reaction energetics. chemrxiv.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of self-assembly processes and prediction of supramolecular structures. rsc.orgnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reaction mechanisms in complex environments. |
| Machine Learning/AI | High-throughput screening of virtual compound libraries for desired properties. |
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-methylaniline, and how do reaction conditions influence yield?
Answer: The compound is commonly synthesized via Buchwald-Hartwig coupling , which involves palladium-catalyzed cross-coupling between aryl halides and amines. For example, using 2-methylbromobenzene and 4-methoxyaniline with a palladium catalyst (e.g., Pd(OAc)₂) and ligands like XPhos in a solvent system (e.g., toluene/DMF) under reflux yields the product in 83% after purification by silica gel chromatography (PE:DCM = 4:1) . Key factors affecting yield include:
- Catalyst loading : Higher Pd concentrations (1–2 mol%) improve kinetics but may increase side reactions.
- Ligand choice : Bulky ligands enhance selectivity for monoarylation.
- Temperature : Prolonged reflux (~100°C) ensures complete conversion but risks decomposition.
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer: Safety measures are derived from its acute toxicity (oral LD₅₀: Category 4) and irritancy (skin/eyes: Category 2). Essential protocols include:
- Ventilation : Use fume hoods or negative-pressure systems to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .
- Decontamination : Immediate washing of exposed skin with soap/water; eye rinsing for 15+ minutes .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.82 ppm), and methyl groups (δ 2.27 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .
- X-ray crystallography : Resolves stereochemistry and confirms the all-trans conformation of the C–C–C–N–C backbone, with weak C–H⋯O hydrogen bonds stabilizing the crystal lattice .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 244.25 confirms molecular weight .
Advanced Research Questions
Q. How can contradictions in NMR data between synthesized batches be systematically resolved?
Answer: Discrepancies often arise from residual solvents, impurities, or tautomerism. Mitigation strategies include:
- Deuterated solvent purity checks : Ensure solvents (e.g., CDCl₃) are anhydrous and free from acid/water.
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the methoxy group) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign coupling networks to distinguish between structural isomers .
- Cross-validation with literature : Compare data with reported ¹³C shifts (e.g., δ 155.1 for methoxy carbons) .
Q. What strategies optimize regioselectivity in functionalizing this compound for derivatization?
Answer: The electron-rich aromatic ring directs electrophilic substitution to the para position of the methoxy group. For example:
Q. How do steric and electronic effects of substituents influence catalytic coupling reactions involving this compound?
Answer:
- Steric effects : The 2-methyl group hinders cross-coupling at the ortho position, favoring reactions at the para site.
- Electronic effects : The methoxy group (+M effect) activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
- Ligand design : Electron-deficient ligands (e.g., BrettPhos) improve turnover in Pd-catalyzed reactions by mitigating steric clashes .
Methodological Considerations
Q. How can computational methods aid in predicting the reactivity of this compound derivatives?
Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.
- Reactivity indices : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .
- Solvent effects : COSMO-RS models predict solubility and stability in different solvents (e.g., DCM vs. THF) .
Q. What experimental controls are essential when studying the compound’s stability under varying pH and temperature?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
